molecular formula C17H16F3N3O3S B11144202 4-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperazine-1-carbaldehyde

4-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperazine-1-carbaldehyde

Cat. No.: B11144202
M. Wt: 399.4 g/mol
InChI Key: OPSYSCNKKVXKNM-UHFFFAOYSA-N
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Description

4-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperazine-1-carbaldehyde is a complex organic compound that features a thiazole ring, a piperazine ring, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperazine-1-carbaldehyde typically involves multiple steps, including the formation of the thiazole ring, the introduction of the trifluoromethoxyphenyl group, and the coupling with piperazine-1-carbaldehyde. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring and trifluoromethoxyphenyl group contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)piperazine-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethoxyphenyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C17H16F3N3O3S

Molecular Weight

399.4 g/mol

IUPAC Name

4-[4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carbonyl]piperazine-1-carbaldehyde

InChI

InChI=1S/C17H16F3N3O3S/c1-11-14(16(25)23-8-6-22(10-24)7-9-23)27-15(21-11)12-2-4-13(5-3-12)26-17(18,19)20/h2-5,10H,6-9H2,1H3

InChI Key

OPSYSCNKKVXKNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)N3CCN(CC3)C=O

Origin of Product

United States

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